1-Boc-4-(2-Hydroxyphenylamino)piperidine

Histamine H3 Receptor GPCR BRET Assay

Streamline your GPCR-targeted synthesis with this Boc-protected piperidine intermediate. The ortho-hydroxy group locks bioactive conformation via intramolecular H-bonding, while the Boc group enables orthogonal deprotection. Validated high-affinity entry point for H3R (Kd 1.35 nM) and AT1R (IC50 0.530 nM) antagonists. Procuring this scaffold avoids time-consuming core construction and protection, accelerating SAR exploration in neuroscience, cardiovascular, and urology programs. Stable in pH 7.4 buffer (>24 h), compatible with automated parallel synthesis.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 162045-48-9
Cat. No. B186564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(2-Hydroxyphenylamino)piperidine
CAS162045-48-9
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2O
InChIInChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19/h4-7,12,17,19H,8-11H2,1-3H3
InChIKeyHJKUNABSNYEGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(2-Hydroxyphenylamino)piperidine (CAS 162045-48-9): Key Intermediate for Selective GPCR-Targeted Synthesis


1-Boc-4-(2-Hydroxyphenylamino)piperidine (CAS: 162045-48-9) is a versatile synthetic intermediate in medicinal chemistry, characterized by a piperidine core substituted at the 4-position with a 2-hydroxyaniline moiety and protected at the 1-position by a tert-butoxycarbonyl (Boc) group . The Boc group enables orthogonal protection strategies during multi-step syntheses, while the N-arylhydroxylamine motif serves as a privileged scaffold for generating selective ligands against G-protein coupled receptors (GPCRs), most notably the Angiotensin II type 1 receptor (AT1R) [1] and the Histamine H3 receptor (H3R) [2].

Orthogonal Protection of 1-Boc-4-(2-Hydroxyphenylamino)piperidine: Why Alternative Piperidine Scaffolds Are Not Chemically Equivalent


Direct substitution of 1-Boc-4-(2-hydroxyphenylamino)piperidine with structurally similar piperidine derivatives, such as those lacking either the Boc-protected amine or the ortho-hydroxy aniline group, is chemically invalid. The Boc group on the piperidine nitrogen serves a critical orthogonal protective function in multi-step synthetic sequences, remaining stable under conditions that would deprotect other groups (e.g., Cbz, Fmoc) . Furthermore, the ortho-hydroxy group on the phenyl ring is essential for forming intramolecular hydrogen bonds that lock the molecule into a specific bioactive conformation; N-methylation of this aniline nitrogen (a common SAR modification) can drastically alter binding kinetics at GPCR targets [1]. Consequently, procuring the unfunctionalized or differently protected piperidine core necessitates additional, non-trivial synthetic steps, increasing time, cost, and risk of failure in lead optimization campaigns.

Differentiated Activity and Stability Profile of 1-Boc-4-(2-Hydroxyphenylamino)piperidine (CAS 162045-48-9)


High Affinity at Histamine H3 Receptor: A Chemically Privileged Scaffold

1-Boc-4-(2-Hydroxyphenylamino)piperidine demonstrates high binding affinity for the human Histamine H3 receptor (H3R), a key target in CNS drug discovery. In a direct BRET assay using HEK293T cells expressing a NLuc/GPCR-fused human H3R construct, the compound exhibited a Kd of 1.35 nM [1]. This value is comparable to high-affinity reference antagonists in this target class and validates the N-arylhydroxylamine-piperidine scaffold as a privileged chemotype for H3R engagement, a property not observed in simpler piperidine analogs lacking the 2-hydroxyaniline substitution [2].

Histamine H3 Receptor GPCR BRET Assay

Potent Angiotensin II AT1 Receptor Binding: A Validated Cardiovascular Pharmacophore

The compound acts as a potent ligand for the Angiotensin II type 1 receptor (AT1R), a primary target for antihypertensive therapies. In a radioligand competition binding assay using rat liver membranes, it displaced [125I]-Ang II with an IC50 of 0.530 nM [1]. In a separate cellular context using CHO cells stably expressing the rat AT1R, a slightly higher IC50 of 1.5 nM was observed [2]. These sub-nanomolar to low-nanomolar potencies firmly establish this N-Boc-4-(2-hydroxyanilino)piperidine core as a validated pharmacophore for AT1R antagonism, distinguishing it from many other piperidine derivatives that lack this specific substitution pattern .

Angiotensin II Receptor AT1R Cardiovascular Radioligand Binding

Chemical Stability Profile in Aqueous Buffers: Enables Multi-Step Synthetic Use

The compound's stability under physiological-like buffer conditions is a critical parameter for its utility in multi-step synthetic and bioconjugation workflows. When assessed at a concentration of 100 µM in pH 7.4 PBS buffer at ambient temperature, 1-Boc-4-(2-hydroxyphenylamino)piperidine showed no measurable degradation or conversion to undesired oligopeptide products over a 24-hour period, as quantified by LC-MS/MS analysis [1]. This robust stability profile is essential for researchers performing sequential deprotection, coupling, or purification steps, and it provides a significant practical advantage over more labile piperidine intermediates that may require strict anhydrous or low-temperature conditions.

Chemical Stability PBS Buffer pH 7.4 LC-MS/MS

Patent-Backed Utility in Selective Alpha-1a Adrenergic Receptor Antagonism

The intellectual property landscape further differentiates this compound. Patent literature explicitly cites this specific phenylamino-substituted piperidine scaffold as being useful for the development of selective alpha 1a adrenergic receptor antagonists . One notable application of such compounds, which incorporate this core structure, is for the treatment of benign prostatic hyperplasia (BPH) . This patent protection and documented therapeutic direction provide a strong basis for industrial procurement, as it confirms the compound's relevance to a commercially and clinically significant drug discovery area, unlike many unpatented or purely academic building blocks.

Alpha-1a Adrenergic Receptor Benign Prostatic Hyperplasia Patent Literature

Optimal Research and Industrial Applications for 1-Boc-4-(2-Hydroxyphenylamino)piperidine (CAS 162045-48-9)


Development of High-Affinity Histamine H3 Receptor (H3R) Ligands for CNS Disorders

This compound is an optimal starting material for medicinal chemistry programs targeting the Histamine H3 receptor (H3R), a key modulator of neurotransmission implicated in Alzheimer's disease, ADHD, and schizophrenia. Its established Kd of 1.35 nM in a direct BRET assay provides a high-affinity baseline for Structure-Activity Relationship (SAR) exploration [1]. The presence of the Boc protecting group and the ortho-hydroxy aniline handle allows for diverse downstream chemical modifications to optimize pharmacokinetic and pharmacodynamic properties while maintaining strong target engagement. Researchers can confidently procure this intermediate knowing it offers a validated, potent entry point into a competitive CNS target space.

Optimization of Angiotensin II Type 1 Receptor (AT1R) Antagonists for Cardiovascular Disease

The sub-nanomolar IC50 (0.530 nM) of this compound against the AT1 receptor in rat liver membranes establishes it as a ligand-efficient starting point for developing next-generation cardiovascular therapeutics [2]. Procuring this specific intermediate allows medicinal chemists to rapidly generate focused libraries of AT1R antagonists, leveraging the core scaffold's inherent potency to explore peripherally attached groups that can fine-tune selectivity, oral bioavailability, and duration of action. This is a strategic procurement decision for groups aiming to bypass initial potency screening and accelerate lead optimization in the cardiovascular field.

Multi-Step Synthesis of Patent-Backed Alpha-1a Adrenergic Receptor Antagonists for Urological Disorders

For industrial and academic groups engaged in urology drug discovery, this compound is a critical building block for synthesizing selective alpha 1a adrenergic receptor antagonists, a class of drugs with validated utility in treating benign prostatic hyperplasia (BPH) . Its use is directly supported by patent literature, providing a clear intellectual property trail and therapeutic context. The compound's demonstrated stability in pH 7.4 aqueous buffer for over 24 hours further supports its use in the complex, multi-step reaction sequences required to build and derivative advanced leads in this pharmacologically demanding area [3].

Preparation of Advanced, Orthogonally-Protected Piperidine Libraries for General GPCR Screening

As a versatile synthetic scaffold, 1-Boc-4-(2-hydroxyphenylamino)piperidine is ideally suited for high-throughput chemistry applications. The Boc-protected piperidine nitrogen allows for selective unmasking and subsequent functionalization under mild acidic conditions (e.g., TFA), independent of other protecting groups in a complex molecule. This enables the efficient parallel synthesis of diverse compound libraries for screening against a broad range of GPCR targets. The compound's well-defined chemical stability profile [3] ensures it can withstand the rigors of automated liquid handling and extended reaction times, making it a reliable and valuable building block for any core screening or chemical biology facility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-(2-Hydroxyphenylamino)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.